beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- is a synthetic compound derived from beta-alanine, an amino acid. This compound is characterized by the presence of a phenyl group and a dimethylhexyl ester, making it a unique derivative of beta-alanine. It is commonly used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with 3-phenyl-5,5-dimethylhexanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and solvent extraction to ensure the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- involves its interaction with various molecular targets and pathways. It is believed to act as a precursor to bioactive compounds that modulate cellular functions. The ester group allows for easier transport across cell membranes, where it can be hydrolyzed to release beta-alanine and other active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-Alanine: The parent compound, which lacks the ester and phenyl groups.
Beta-Alanine Methyl Ester: A simpler ester derivative of beta-alanine.
N-Phenyl-beta-Alanine: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Beta-Alanine, 3-phenyl-, 5,5-dimethylhexyl ester, hydrochloride, DL- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and potential bioactivity compared to other beta-alanine derivatives .
Eigenschaften
87253-00-7 | |
Molekularformel |
C17H28ClNO2 |
Molekulargewicht |
313.9 g/mol |
IUPAC-Name |
5,5-dimethylhexyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)11-7-8-12-20-16(19)13-15(18)14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,18H2,1-3H3;1H |
InChI-Schlüssel |
UVSRNRGXQOJPOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.